1,8-Naphthyridine-2-carboxamide
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Overview
Description
1,8-Naphthyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties . The structure of this compound consists of a naphthyridine ring system with a carboxamide group at the 2-position, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 2-aminonicotinaldehyde with a variety of carbonyl compounds using the Friedländer reaction . This method typically employs water as a solvent, making it an environmentally friendly option. Another method involves the decarboxylation of 3-carboxylic acids to yield 2-substituted 1,8-naphthyridines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed reactions and multicomponent reactions has been explored to improve the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which have been studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-2-carboxamide involves the modulation of various molecular targets and pathways. For instance, it has been shown to inhibit the nuclear translocation of nuclear factor-κB (NF-κB) through the suppression of inhibitor kappa Bα phosphorylation . Additionally, it reduces the expression of Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88), which are upstream regulators of the NF-κB signaling pathway . This results in the attenuation of inflammatory responses and cell migration, making it a potential therapeutic agent for neurodegenerative disorders .
Comparison with Similar Compounds
1,8-Naphthyridine-2-carboxamide can be compared with other similar compounds, such as quinolines and isoquinolines, which also possess a bicyclic ring system with nitrogen atoms. this compound is unique due to its specific substitution pattern and the presence of the carboxamide group at the 2-position . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
List of Similar Compounds
- Quinolines
- Isoquinolines
- Pyridines
- Pyrimidines
These compounds share some structural similarities with this compound but differ in their substitution patterns and biological activities .
Properties
CAS No. |
289677-07-2 |
---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1,8-naphthyridine-2-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-8(13)7-4-3-6-2-1-5-11-9(6)12-7/h1-5H,(H2,10,13) |
InChI Key |
JKNBCQYLFYHBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C(=O)N |
Origin of Product |
United States |
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